Sorbitan Monooleate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Sorbitan Monooleate is synthesized through the esterification of sorbitol with oleic acid. The process typically involves two main steps: etherification followed by esterification . The etherification reaction is carried out under nitrogen protection at a temperature of 150°C for 90 minutes, using a catalyst such as Z1 at a concentration of 1.1%. The reaction results in the formation of sorbitan with a hydroxyl value of 1,375 to 1,399 mgKOH/g .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of a vacuum reaction kettle where oleic acid, sorbitol, and a composite catalyst are added sequentially. The reaction is conducted at temperatures above 165°C for 8.5 to 9 hours, with continuous sampling to monitor product transparency . The final product is obtained by cooling the reaction mixture and removing the vacuum .
Chemical Reactions Analysis
Types of Reactions: Sorbitan Monooleate primarily undergoes esterification reactions. It can also participate in hydrolysis and saponification reactions under specific conditions .
Common Reagents and Conditions:
Esterification: Oleic acid and sorbitol are the primary reagents, with catalysts such as Z1 used to facilitate the reaction.
Hydrolysis: This reaction can occur in the presence of water and an acid or base catalyst.
Saponification: Involves the reaction with a strong base like sodium hydroxide to produce soap and glycerol.
Major Products:
Esterification: this compound (Span 80)
Hydrolysis: Sorbitol and oleic acid
Saponification: Soap (sodium oleate) and glycerol
Scientific Research Applications
Sorbitan Monooleate has a wide range of applications in scientific research:
Mechanism of Action
Sorbitan Monooleate functions by reducing the surface tension between immiscible substances, such as oil and water, thereby stabilizing emulsions . Its molecular structure allows it to interact with both hydrophilic and lipophilic substances, facilitating the formation of stable mixtures. The compound’s effectiveness as an emulsifier is attributed to its ability to form a monolayer at the oil-water interface, preventing the coalescence of dispersed droplets .
Comparison with Similar Compounds
Polysorbate 80 (Tween 80): A polyoxyethylene sorbitan monooleate with a higher HLB value, making it more suitable for oil-in-water emulsions.
Sorbitan Monostearate (Span 60): Another sorbitan ester with a higher melting point and different emulsifying properties.
Sorbitan Trioleate: A triester of sorbitan and oleic acid, used in similar applications but with different physical properties.
Uniqueness: this compound is unique due to its specific HLB value, which makes it particularly effective for water-in-oil emulsions. Its ability to stabilize formulations and improve the texture and consistency of products sets it apart from other surfactants .
Properties
IUPAC Name |
[(2R)-2-[(2R,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] (Z)-octadec-9-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H44O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(27)29-19-21(26)24-23(28)20(25)18-30-24/h9-10,20-21,23-26,28H,2-8,11-19H2,1H3/b10-9-/t20-,21+,23+,24+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWGKJDSIEKMTRX-AAZCQSIUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(C1C(C(CO1)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H]([C@@H]1[C@@H]([C@H](CO1)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H44O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6027397 | |
Record name | Sorbitan, mono-(9Z)-9-octadecenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6027397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow to amber liquid; [Merck Index] Clear deep brownish-yellow viscous liquid; [MSDSonline] | |
Record name | Sorbitan monooleate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/7190 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1338-43-8 | |
Record name | Sorbitan monooleate [USAN:NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001338438 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sorbitan, mono-(9Z)-9-octadecenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6027397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SORBITAN MONOOLEATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06XEA2VD56 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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